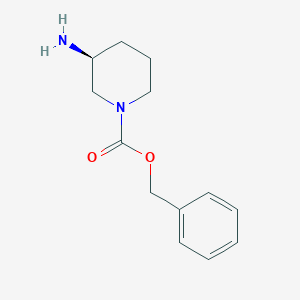

(S)-benzyl 3-aminopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363800 | |

| Record name | Benzyl (3S)-3-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876461-55-1 | |

| Record name | Benzyl (3S)-3-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-benzyl 3-aminopiperidine-1-carboxylate: Physicochemical Properties and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural features, particularly the stereocenter at the 3-position of the piperidine ring and the presence of a readily cleavable benzyloxycarbonyl (Cbz) protecting group, make it a valuable building block in the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental protocols for their determination, and elucidates its critical role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and for the development of robust manufacturing processes. The following tables summarize the key physical and chemical data for this compound. While experimental data for the specific (S)-enantiomer is not widely published, data for the racemic mixture and computed values provide valuable insights.

Table 1: General and Physical Properties of Benzyl 3-aminopiperidine-1-carboxylate

| Property | Value | Source/Citation |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Physical State | Yellow viscous liquid (for racemic mixture) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Table 2: Computed Physicochemical Parameters

| Property | Value | Source/Citation |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | [1] |

| Predicted pKa | 10.33 ± 0.20 | [4] |

| Predicted Boiling Point | 367.2 ± 42.0 °C | [4] |

Note: The pKa and boiling point are predicted values for the racemic mixture and should be considered as estimates.

Role in Pharmaceutical Synthesis: The Case of Trelagliptin

This compound serves as a crucial chiral precursor in the synthesis of several pharmaceuticals. A prominent example is its use in the manufacture of Trelagliptin , a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes[5][6]. The synthesis involves the deprotection of the Cbz group to yield (R)-3-aminopiperidine, which is the key chiral fragment that interacts with the active site of the DPP-4 enzyme[5]. The stereochemistry at this position is critical for the drug's efficacy.

DPP-4 Inhibition and Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[7][8]. These hormones are released from the gut in response to food intake and play a vital role in regulating blood glucose levels.

The mechanism of action of DPP-4 inhibitors like Trelagliptin is centered on prolonging the activity of these incretin hormones[9][10]. By inhibiting DPP-4, Trelagliptin increases the circulating levels of active GLP-1 and GIP[8]. This leads to:

-

Enhanced glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose[11].

-

Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels[11].

-

Slowed gastric emptying: GLP-1 can slow the rate at which food leaves the stomach, which helps to reduce post-meal blood glucose spikes[11].

The overall effect is improved glycemic control in patients with type 2 diabetes.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample availability.

Melting and Boiling Point Determination

Given that the racemic mixture is a viscous liquid, a boiling point determination would be more relevant. However, if a solid form of the (S)-enantiomer is obtained, a melting point determination would be appropriate.

Boiling Point Determination (Micro-method using a Thiele Tube):

-

Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

-

Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance. For an amino-containing compound like this compound, this involves titrating a solution of the compound with a strong acid.

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility) to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is placed in a burette.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: The pKa is determined from the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

-

Solution Preparation: A known concentration of the compound is prepared in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry is pivotal for the biological activity of the final drug products, as exemplified by its role in the synthesis of the DPP-4 inhibitor Trelagliptin. While specific experimental physicochemical data for this enantiomer remains somewhat elusive in publicly available literature, established analytical protocols can be readily applied to determine these crucial parameters. A comprehensive understanding of its properties and its synthetic applications is invaluable for researchers and professionals engaged in the design and development of new therapeutic agents.

References

- 1. Phenylmethyl 3-amino-1-piperidinecarboxylate | C13H18N2O2 | CID 2756612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 876461-55-1|this compound|BLD Pharm [bldpharm.com]

- 4. 1-N-Cbz-3-aminopiperidine | 711002-74-3 [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. [PDF] New ways in which GLP-1 can regulate glucose homeostasis. | Semantic Scholar [semanticscholar.org]

- 7. Regulation of glucose homeostasis by GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 9. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]

- 10. What is Trelagliptin Succinate used for? [synapse.patsnap.com]

- 11. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Structural Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-benzyl 3-aminopiperidine-1-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (S)-benzyl 3-aminopiperidine-1-carboxylate, a key chiral intermediate in the synthesis of various bioactive molecules. Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the compound's ¹H and ¹³C NMR spectra, detailed experimental protocols for data acquisition, and a visualized workflow for NMR analysis.

Core Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the theoretical ¹H and ¹³C NMR spectral data for this compound. This data is predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.38 - 7.28 | m | 5H | - | Ar-H |

| 5.14 | s | 2H | - | CH ₂-Ph |

| 4.05 - 3.95 | m | 1H | - | N-CH (ax) |

| 3.85 - 3.75 | m | 1H | - | N-CH (eq) |

| 3.10 - 3.00 | m | 1H | - | CH -NH₂ |

| 2.95 - 2.80 | m | 2H | - | N-CH ₂ |

| 1.90 - 1.75 | m | 2H | - | -CH ₂- |

| 1.65 - 1.50 | m | 2H | - | -CH ₂- |

| 1.45 | br s | 2H | - | NH ₂ |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.5 | C =O (Carbamate) |

| 136.8 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.8 | Ar-C H |

| 67.2 | C H₂-Ph |

| 50.5 | C H-NH₂ |

| 46.0 | N-C H₂ |

| 44.5 | N-C H₂ |

| 32.5 | -C H₂- |

| 24.0 | -C H₂- |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of this compound. The following is a generalized experimental protocol.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a line broadening factor of 0.3 Hz during Fourier transformation to improve signal-to-noise without significant resolution loss.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Apply a line broadening factor of 1-2 Hz during Fourier transformation.

-

Data Processing and Analysis

-

Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

-

Structural Assignment: Correlate the chemical shifts, multiplicities, and integration values to the specific protons and carbons in the molecular structure of this compound. Two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.

Visualized Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation in an NMR experiment.

In-Depth Technical Guide: (S)-benzyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-benzyl 3-aminopiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold and defined stereochemistry make it a valuable component in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications. While its appearance as a white crystalline solid suggests a well-defined crystal lattice, detailed experimental crystallographic data is not publicly available in the searched scientific literature and databases as of December 2025. This document, therefore, focuses on the available chemical and synthetic information, presenting it in a structured format with detailed protocols and conceptual visualizations to aid researchers.

Compound Identification and Properties

This compound is a piperidine derivative featuring a benzyl carbamate protecting group on the ring nitrogen and an amine group at the chiral 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 234.29 g/mol | [1][2] |

| CAS Number | 876461-55-1 | [1] |

| Appearance | White crystals (reported) | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Note: The appearance as "white crystals" is noted by suppliers, but specific crystal system and unit cell parameters have not been publicly reported.

Synthesis and Chemical Workflow

The synthesis of this compound and related 3-aminopiperidine derivatives often starts from readily available chiral precursors, such as amino acids. A common strategy involves the formation of the piperidine ring through cyclization, followed by the introduction and manipulation of protecting groups.

Conceptual Synthesis Workflow

Caption: Generalized workflow for the synthesis of (S)-3-aminopiperidine derivatives.

Experimental Protocol: Synthesis of a 3-(N-Boc amino) piperidine derivative (A Representative Method)

This protocol is adapted from a reported synthesis of a related compound and illustrates the general steps involved.

-

Esterification and N-Protection: A chiral starting material like L-glutamic acid is converted to its corresponding diester, followed by the protection of the amino group (e.g., with a Boc group).

-

Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol).

-

Activation: The resulting diol is activated, for instance, by converting the hydroxyl groups to tosylates using p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

Cyclization: The ditosylate is then reacted with an amine (e.g., benzylamine) to form the N-substituted piperidine ring through intramolecular cyclization.

-

Deprotection: The protecting group on the 3-amino position is removed under appropriate conditions to yield the final 3-aminopiperidine derivative.

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry at the 3-position is often critical for the biological activity of the final drug molecule.

Application Workflow in Drug Discovery

Caption: Conceptual flow of utilizing the title compound in drug discovery.

The protected amine at the 1-position allows for selective reactions at the 3-amino group, such as amide bond formation or alkylation, to build more complex molecules. The benzyl carbamate (Cbz) group can be readily removed under standard hydrogenolysis conditions. This strategic use of protecting groups is fundamental in multi-step organic syntheses.

Purity Analysis

Ensuring the chemical and enantiomeric purity of this compound is critical for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Protocol: Purity Determination by HPLC-UV

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for purity analysis. For enantiomeric purity, a chiral column (e.g., Chiralpak series) is required.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for reversed-phase chromatography. For chiral separations, an isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is common.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often necessary due to the lack of a strong chromophore in the molecule itself, though the benzyl group allows for detection at higher wavelengths (around 254 nm).

-

Sample Preparation: A known concentration of the sample (e.g., 1 mg/mL) is prepared by dissolving it in the initial mobile phase composition.

Conclusion

This compound is a valuable chiral intermediate in organic synthesis, particularly for the development of new pharmaceuticals. While detailed crystallographic data remains elusive in the public domain, its chemical properties, synthetic routes, and applications are well-understood. The methodologies and workflows presented in this guide offer a technical overview for researchers and professionals working with this and related compounds. Future studies reporting the single-crystal X-ray diffraction data of this molecule would be a valuable addition to the scientific literature, providing deeper insights into its solid-state conformation and intermolecular interactions.

References

An In-depth Technical Guide on the Solubility of (S)-benzyl 3-aminopiperidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a versatile chiral intermediate widely employed in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its rigid piperidine scaffold and defined stereochemistry make it a valuable component in medicinal chemistry for structure-activity relationship (SAR) studies.[1] A thorough understanding of its solubility in organic solvents is critical for its effective use in synthesis, purification, and formulation. This guide addresses the current knowledge gap regarding its quantitative solubility and provides a framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 234.29 g/mol | [4][5] |

| Appearance | Yellow viscous liquid | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Predicted Solubility Profile

While quantitative solubility data for this compound is not found in the literature, a qualitative prediction can be made based on its molecular structure, which contains both polar (amine and carbamate groups) and non-polar (benzyl group and piperidine ring) moieties. The solubility of the parent heterocycle, piperidine, is well-documented; it is miscible with water and soluble in a wide array of organic solvents, including alcohols and ethers, but has limited solubility in non-polar solvents like hexane.[6]

Based on these structural considerations, the following solubility trends for this compound are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as a related compound, (S)-tert-Butyl 3-aminopiperidine-1-carboxylate, is soluble in DMSO.[7] Good solubility is also predicted for polar protic solvents like methanol, ethanol, and isopropanol due to the potential for hydrogen bonding.

-

Moderate to High Solubility: Likely in solvents with intermediate polarity like acetone, acetonitrile, and tetrahydrofuran (THF), which can interact favorably with both the polar and non-polar regions of the molecule.

-

Moderate Solubility: Anticipated in less polar solvents such as dichloromethane and chloroform.

-

Low to Moderate Solubility: Expected in non-polar aromatic solvents like toluene and benzene.

-

Low Solubility: Predicted in non-polar aliphatic solvents such as hexane and cyclohexane.

A summary of the predicted qualitative solubility is provided in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amine and carbamate groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Good solvation of the overall molecule. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Polarity allows for interaction with the polar groups. |

| Aromatic | Toluene | Low to Moderate | Interaction with the benzyl group. |

| Aliphatic | Hexane, Cyclohexane | Low | Predominantly non-polar nature of the solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[1][8][9]

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or other mechanical agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Pipettes and tips

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change significantly over time.[8]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust qualitative assessment and a detailed experimental protocol for its determination. The predicted solubility profile suggests high solubility in polar solvents and lower solubility in non-polar solvents. By following the provided shake-flask methodology, researchers can generate the necessary quantitative data to support their work in pharmaceutical development and chemical synthesis. This will enable better-informed decisions regarding solvent selection for reactions, purifications, and formulation development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Phenylmethyl 3-amino-1-piperidinecarboxylate | C13H18N2O2 | CID 2756612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 876461-55-1|this compound|BLD Pharm [bldpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of (S)-benzyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-benzyl 3-aminopiperidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug discovery and development applications. This document synthesizes available data on storage, potential degradation pathways, and analytical considerations.

Core Stability and Storage Recommendations

This compound requires controlled conditions to maintain its integrity. The primary recommended storage conditions are summarized in the table below. Adherence to these conditions is crucial to minimize degradation and preserve the compound's chemical and chiral purity.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][2] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon)[1] | To prevent oxidation of the piperidine ring and other sensitive functionalities. |

| Light | Keep in a dark place[1] | To prevent photolytic degradation. |

| Container | Tightly sealed container | To protect from moisture and atmospheric oxygen. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂[2] |

| Molecular Weight | 234.29 g/mol [2][3] |

| Appearance | Off-white to light beige powder or solid |

| CAS Number | 876461-55-1[2] |

Potential Degradation Pathways

While specific forced degradation studies for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical functionalities present in the molecule: the N-benzyloxycarbonyl (N-Cbz) group and the piperidine ring.

Hydrolysis of the N-Cbz Group

The N-Cbz protecting group is generally stable under neutral and basic conditions but can be susceptible to cleavage under strongly acidic or certain enzymatic conditions.

-

Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to the cleavage of the carbamate bond, resulting in the formation of 3-aminopiperidine, benzyl alcohol, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: While generally more stable to bases, prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.

Oxidation of the Piperidine Ring

The piperidine ring, particularly the tertiary amine within the carbamate, can be susceptible to oxidation.

-

Oxidative Degradation: Exposure to atmospheric oxygen over extended periods or to oxidizing agents can lead to the formation of N-oxide derivatives or other oxidative degradation products.

Photodegradation

Aromatic compounds and amines can be sensitive to light.

-

Photolytic Cleavage: Exposure to UV or other high-energy light sources could potentially lead to the degradation of the molecule, possibly through radical mechanisms involving the benzyl group or the piperidine ring.

Thermal Degradation

Elevated temperatures can promote various degradation reactions.

-

Decarboxylation and other reactions: High heat can lead to the cleavage of the carbamate group and other complex degradation pathways.

The following diagram illustrates a hypothetical degradation pathway for this compound under stress conditions.

References

A Technical Guide to the Chiral Purity Analysis of (S)-benzyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin, which are used in the management of type 2 diabetes. The stereochemistry of the 3-aminopiperidine core is paramount to the pharmacological activity and safety of the final active pharmaceutical ingredient (API). The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects. Therefore, the accurate determination and stringent control of the chiral purity of this compound are essential for ensuring the quality, safety, and batch-to-batch consistency of the final drug product.

This technical guide provides an in-depth overview of the analytical methodologies for determining the chiral purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key workflows and processes to aid researchers in implementing robust and reliable analytical methods.

Analytical Methodologies for Chiral Purity Determination

The primary methods for the separation and quantification of enantiomers are chromatographic techniques. For this compound, the most common and well-established methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Supercritical Fluid Chromatography (Chiral SFC). Gas Chromatography (GC) can also be employed, often requiring derivatization to improve volatility.

A significant challenge in the analysis of 3-aminopiperidine derivatives is their weak ultraviolet (UV) absorbance, as they lack a strong chromophore. To overcome this, a common strategy is pre-column derivatization, where the amine is reacted with a UV-active agent to enhance its detectability.

Derivatization with Benzoyl Chloride

A widely used derivatization agent is benzoyl chloride, which reacts with the primary amine of the 3-aminopiperidine moiety to form a benzoyl amide. This derivative possesses a strong chromophore, making it readily detectable by UV-Vis detectors at wavelengths around 254 nm.

Experimental Protocols

Protocol 1: Derivatization of this compound with Benzoyl Chloride

This protocol is adapted from established methods for the derivatization of 3-aminopiperidine.[1]

Materials:

-

This compound sample

-

Dichloromethane (DCM), anhydrous

-

Benzoyl chloride

-

Triethylamine or other suitable non-nucleophilic base

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Weigh accurately approximately 23.4 mg (0.1 mmol) of the this compound sample and dissolve it in 5 mL of anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of triethylamine to the solution.

-

Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 5 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 5 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl derivative.

-

The resulting derivative can be purified by column chromatography or used directly for HPLC analysis after being dissolved in the mobile phase.

Diagram: Derivatization Workflow

Caption: Workflow for the derivatization of this compound.

Protocol 2: Chiral HPLC Analysis of N-Benzoyl-(S)-benzyl 3-aminopiperidine-1-carboxylate

The following HPLC method is based on conditions reported for the chiral separation of benzoylated 3-aminopiperidine and is expected to provide good resolution for the target analyte.[1]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Chiral stationary phase column

Chromatographic Conditions:

| Parameter | Condition |

| Column | ChromTech CHIRAL-AGP, 150 x 4.6 mm, 5 µm |

| Mobile Phase | 0.015 M Phosphate aqueous solution : Isopropanol (99:1, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Sample Preparation | Dissolve the derivatized sample in the mobile phase to a concentration of approximately 1 mg/mL. |

Data Presentation

The following table presents representative data for the chiral separation of N-benzoyl-3-aminopiperidine enantiomers under various conditions, demonstrating the feasibility of this approach.[1] Similar performance is anticipated for the N-benzoyl derivative of this compound.

Table 1: Representative Chiral HPLC Separation Data for N-Benzoyl-3-aminopiperidine Enantiomers

| Condition | Mobile Phase (Aqueous Phosphate Buffer : Organic Solvent) | (S)-enantiomer Retention Time (min) | (R)-enantiomer Retention Time (min) | Resolution (Rs) |

| A | 0.015 M : Isopropanol (99:1) | 10.2 | 12.5 | > 2.0 |

| B | 0.015 M : Methanol (97:3) | 15.8 | 18.9 | > 2.0 |

| C | 0.015 M : Acetonitrile (98:2) | 20.1 | 24.3 | > 2.0 |

Data adapted from a study on N-benzoyl-3-aminopiperidine.[1]

Alternative Analytical Techniques

While chiral HPLC is the most common method, other techniques can also be employed for the chiral purity analysis of this compound.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. Polysaccharide-based chiral stationary phases are widely used in SFC.

Typical Chiral SFC Conditions:

-

Column: Chiralpak AD-H, Chiralcel OD-H, or similar polysaccharide-based CSP

-

Mobile Phase: Supercritical CO2 with a polar modifier such as methanol or ethanol, often with an amine additive like diethylamine.

-

Flow Rate: 2-5 mL/min

-

Back Pressure: 100-200 bar

-

Temperature: 30-40 °C

-

Detection: UV-Vis or Mass Spectrometry (MS)

Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds. Derivatization is often necessary to increase the volatility of aminopiperidine derivatives.

Typical Chiral GC Conditions:

-

Column: Chiral capillary column (e.g., based on cyclodextrin derivatives)

-

Carrier Gas: Helium or Hydrogen

-

Injection: Split/splitless injector

-

Oven Program: Temperature gradient to elute the enantiomers

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Sources of Chiral Impurities

Understanding the potential sources of the undesired (R)-enantiomer is crucial for process control and optimization. Chiral impurities can be introduced through several pathways:

-

Starting Materials: The synthesis may begin with a chiral precursor that is not enantiomerically pure.

-

Racemization: Certain reaction conditions (e.g., harsh pH, high temperatures) can cause racemization at the chiral center.

-

Incomplete Resolution: If the synthesis involves a chiral resolution step, incomplete separation of enantiomers will result in chiral impurities.

-

Side Reactions: Non-stereospecific side reactions can sometimes lead to the formation of the undesired enantiomer.

Diagram: Chiral Purity Analysis Workflow

Caption: General workflow for the determination of chiral purity.

Conclusion

The determination of the chiral purity of this compound is a critical aspect of quality control in the pharmaceutical industry. Chiral HPLC, often coupled with pre-column derivatization using agents like benzoyl chloride, provides a robust and reliable method for the separation and quantification of the (S) and (R) enantiomers. This guide has outlined detailed protocols and representative data to assist researchers and drug development professionals in establishing and validating analytical methods for this key chiral intermediate. By implementing rigorous analytical controls, the safety and efficacy of the final pharmaceutical products can be assured.

References

Commercial availability of (S)-benzyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and physicochemical properties of (S)-benzyl 3-aminopiperidine-1-carboxylate, a key chiral building block in pharmaceutical research and development.

Commercial Availability

This compound (CAS No. 876461-55-1) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally reported to be 97% or higher. For larger quantities, direct inquiry with the suppliers is recommended.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |

| BLDpharm | 876461-55-1 | C₁₃H₁₈N₂O₂ | 234.29 | Not specified | 2-8°C, Keep in dark place, inert atmosphere |

| Dana Bioscience | 876461-55-1 | C₁₃H₁₈N₂O₂ | 234.29 | Not specified | Not specified |

| MySkinRecipes | 876461-55-1 | C₁₃H₁₈N₂O₂ | 234.29 | 97% | 2-8°C |

Note: Purity specifications can vary between batches and suppliers. It is highly recommended to request a certificate of analysis (CoA) for lot-specific data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 876461-55-1 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Not consistently reported; may vary. |

| Storage Temperature | 2-8°C |

Experimental Protocols: Enzymatic Synthesis

A novel and efficient method for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine (the (S)-enantiomer) has been reported, utilizing a one-pot enzymatic cascade.[1][2][3][4] This biocatalytic approach offers high enantiopurity and avoids the use of harsh reagents often employed in traditional synthetic routes.[1][2][3][4]

Materials:

-

N-Cbz-protected L-ornithinol

-

Galactose oxidase (GOase) variant

-

Imine reductase (IRED)

-

Sodium phosphate buffer (NaPi buffer), pH 7.5

-

General laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the N-Cbz-protected L-ornithinol substrate in NaPi buffer (pH 7.5).

-

Enzyme Addition: Add the selected galactose oxidase and imine reductase enzymes to the reaction mixture. The optimal enzyme variants and their concentrations should be determined through screening for maximal conversion.

-

Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 16-48 hours. Reaction progress should be monitored by a suitable analytical technique, such as GC-FID.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the product. The specific work-up procedure may involve extraction with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the pure this compound.

Characterization:

The identity and purity of the synthesized product should be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and, with a chiral column, the enantiomeric excess.

-

Mass Spectrometry (MS): To confirm the molecular weight.

The reported enzymatic cascade has been shown to produce the target compound with high enantiopurity, preserving the L-configuration from the starting amino acid-derived substrate.[1][2][3][4]

Visualizations

Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for the one-pot enzymatic synthesis of this compound.

Note on Signaling Pathways: As of the date of this guide, no specific signaling pathways involving this compound have been identified in the public scientific literature. This compound primarily serves as a chiral building block for the synthesis of more complex, biologically active molecules.[5][6][7][8][9] The biological activities of these downstream compounds would then be investigated, which may include interactions with various signaling pathways.

References

- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. | Semantic Scholar [semanticscholar.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. (S)-1-benzyl-3-aminopiperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 876461-55-1|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. danabiosci.com [danabiosci.com]

- 9. chemimpex.com [chemimpex.com]

(S)-benzyl 3-aminopiperidine-1-carboxylate as a chiral building block

An In-depth Technical Guide to (S)-benzyl 3-aminopiperidine-1-carboxylate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold and defined stereochemistry are pivotal in the synthesis of a variety of pharmacologically active agents, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as compounds targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical and physical properties, established synthetic and resolution methodologies, and its application in drug discovery, with a focus on the synthesis of Alogliptin. Detailed experimental protocols and a summary of quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of marketed drugs and clinical candidates due to its favorable pharmacokinetic and pharmacodynamic properties. The introduction of a chiral center at the 3-position of the piperidine ring, as seen in this compound, provides a vector for stereospecific interactions with biological targets, often leading to enhanced potency and selectivity. The benzyl carbamate (Cbz or Z) protecting group on the ring nitrogen offers robust protection during synthetic manipulations and can be readily removed under mild hydrogenolysis conditions, making it an ideal intermediate for multi-step syntheses.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 876461-55-1 | [2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 234.29 g/mol | [2][4] |

| Appearance | Not specified, but related compounds are yellow viscous liquids or white solids. | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light. | [3][6] |

| Purity | Typically ≥97% | [2] |

Synthesis and Chiral Resolution

The enantiomerically pure (S)-3-aminopiperidine core can be accessed through several synthetic strategies, including asymmetric synthesis, resolution of a racemic mixture, or synthesis from a chiral pool starting material.

Asymmetric Synthesis using Transaminase

An enzymatic approach offers a green and highly selective method for the synthesis of chiral amines. A notable method involves the asymmetric synthesis of the (R)-enantiomer using a transaminase, which can be adapted for the (S)-enantiomer by selecting the appropriate enzyme.

Experimental Protocol: Asymmetric Synthesis of (R)-N-benzyloxycarbonyl-3-aminopiperidine [7]

-

Reaction Setup: To a solution of isopropylamine (10 g) in water (10 mL), the pH is adjusted to 8.0 with aqueous HCl under ice-bath cooling. Tetrahydrofuran (80 mL) is added, followed by dilution with 0.1 M, pH 9.0 Tris-HCl buffer (70 mL). The mixture is preheated to 30°C.

-

Substrate Addition: A solution of N-benzyloxycarbonyl-3-piperidone (5.0 g) in tetrahydrofuran (20 mL) is added to the reaction mixture.

-

Enzymatic Reaction: ω-transaminase lyophilized powder (0.1 g) and pyridoxal phosphate (PLP) (0.08 g) are added. The pH is maintained at 8.0 with 20% isopropylamine, and the reaction is stirred at 30°C for 40 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove solids. The filtrate is extracted three times with ethyl acetate. The combined organic layers are dried and concentrated to yield (R)-N-benzyloxycarbonyl-3-aminopiperidine.

-

Results: This method has been reported to produce the (R)-enantiomer with a yield of 90.4% and an enantiomeric excess (ee) of 99.7%.[7]

Chiral Resolution of Racemic 3-Aminopiperidine

Classical resolution of racemic 3-aminopiperidine using a chiral acid is a common and effective method to obtain the desired enantiomer.

Experimental Protocol: Resolution of 3-Aminopiperidine using D-Tartaric Acid [8]

-

Salt Formation: Racemic 3-aminopiperidine hydrochloride is treated with D-tartaric acid.

-

Diastereomeric Salt Separation: The diastereomeric salts are separated based on their differential solubility in a suitable solvent system.

-

Liberation of the Free Amine: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

-

Results: This approach can yield (R)-3-aminopiperidine dihydrochloride with a high chiral purity (ee > 99.5%).[8]

Synthesis from Chiral Pool Starting Materials

L-glutamic acid, a readily available and inexpensive chiral starting material, can be converted to enantiomerically pure 3-amino piperidine derivatives through a multi-step synthesis.

General Workflow: Synthesis from L-Glutamic Acid

References

- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 876461-55-1|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 8. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

The Pivotal Role of (S)-benzyl 3-aminopiperidine-1-carboxylate and its Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This technical guide focuses on a particularly valuable chiral building block, (S)-benzyl 3-aminopiperidine-1-carboxylate, and its derivatives. We will explore its synthesis, its critical role in the structure of potent and selective enzyme inhibitors, and provide a detailed case study on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and synthetic workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction to the 3-Aminopiperidine Scaffold

The piperidine ring is a privileged structure in drug design, offering a versatile, conformationally flexible, and stable framework.[2] Its incorporation into drug candidates can enhance metabolic stability, improve membrane permeability, and modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, thereby improving overall druggability and pharmacokinetic (ADME) profiles.[1] The 3-aminopiperidine moiety, in particular, provides a key interaction point. The chiral amine can form critical salt bridges and hydrogen bonds with biological targets, making its stereochemistry essential for potent and selective binding.[3]

This compound serves as a protected, chiral synthon, allowing for the controlled, stereospecific introduction of the (R)-3-aminopiperidine pharmacophore into complex molecules.[3] This strategic protection and inherent chirality make it a highly sought-after intermediate in the synthesis of numerous clinically important compounds.

Synthesis and Chiral Resolution

The enantiomerically pure (R)-3-aminopiperidine core is paramount for the biological activity of many drugs, including the highly successful class of DPP-4 inhibitors.[3] While various synthetic routes exist, a common industrial approach involves the resolution of a racemic mixture of 3-aminopiperidine.

Experimental Protocol: Resolution of Racemic 3-Aminopiperidine

This protocol describes a classical resolution method using a chiral resolving agent to separate the desired (R)-enantiomer from a racemic mixture.

Objective: To obtain enantiomerically pure (R)-3-aminopiperidine from a racemic mixture via diastereomeric salt formation.

Materials:

-

Racemic 3-aminopiperidine

-

(R)-(-)-Mandelic acid (or another suitable chiral acid like N-tosyl-(S)-phenylalanine)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in ethanol

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 3-aminopiperidine (1.0 eq) in methanol.

-

In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq) in a minimal amount of methanol.

-

Slowly add the mandelic acid solution to the 3-aminopiperidine solution with stirring.

-

Allow the mixture to stand at room temperature. The less soluble diastereomeric salt, ((R)-3-aminopiperidinium (R)-mandelate), will begin to crystallize.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

-

-

Recrystallization (Optional, for higher enantiomeric purity):

-

Dissolve the collected crystals in a minimal amount of hot methanol and allow them to cool slowly to room temperature to recrystallize.

-

Collect the purified crystals by vacuum filtration as described above. Repeat if necessary until the desired enantiomeric excess (e.e.) is achieved (monitor by chiral HPLC).

-

-

Liberation of the Free Amine:

-

Suspend the diastereomeric salt crystals in water and add an equal volume of dichloromethane.

-

Cool the mixture in an ice bath and add a 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12).

-

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-3-aminopiperidine as a free base.

-

-

Formation of the Dihydrochloride Salt (for stability and handling):

-

Dissolve the free base in a minimal amount of ethanol.

-

Cool in an ice bath and add a solution of HCl in ethanol dropwise until the solution is acidic.

-

The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.[3]

-

Application in Medicinal Chemistry: DPP-4 Inhibitors

A prime application of the chiral 3-aminopiperidine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for treating type 2 diabetes mellitus.[3]

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] These hormones are released by the gut in response to food intake and are crucial for glucose homeostasis. They stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[2] By inhibiting DPP-4, "gliptin" drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[4] The (R)-3-aminopiperidine moiety is critical for binding to the S1 subsite of the DPP-4 enzyme, forming a key salt bridge with glutamic acid residue Glu205.

Caption: Mechanism of Action of DPP-4 Inhibitors.

Case Study: Alogliptin

Alogliptin is a potent and highly selective, non-covalent DPP-4 inhibitor.[1] Its structure features the critical (R)-3-aminopiperidine moiety, which anchors the molecule in the active site of the enzyme.

The following tables summarize key quantitative data for Alogliptin and other prominent DPP-4 inhibitors that utilize an aminopiperidine or structurally related pharmacophore.

Table 1: In Vitro Potency of DPP-4 Inhibitors

| Compound | IC₅₀ (nM) | Selectivity vs DPP-8/DPP-9 |

|---|---|---|

| Alogliptin | ~6.9 | >10,000-fold |

| Sitagliptin | ~19 | ~2,600-fold vs DPP-8 |

| Saxagliptin | ~50 | ~400-fold vs DPP-8 |

| Linagliptin | ~1 | >10,000-fold |

| Vildagliptin | ~62 | ~200-fold vs DPP-8 |

Data compiled from multiple sources.[1]

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Alogliptin

| Species | Dose | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ᵢₙf (ng·h/mL) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| Rat | 1 mg/kg | 0.5 | 134 | 448 | 45% |

| Dog | 1 mg/kg | 1.0 | 258 | 2150 | 86% |

| Monkey | 1 mg/kg | 2.0 | 240 | 3380 | 72-88% |

| Human (Adult) | 25 mg | 2-4 | ~112 | ~1400 | ~80% |

Data compiled from multiple sources.[1][5][6]

Experimental Protocols

This protocol outlines the nucleophilic aromatic substitution reaction to couple the chiral amine with the pyrimidinedione core.

Objective: To synthesize Alogliptin by reacting 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine.

Caption: Final step in a common Alogliptin synthesis workflow.

Materials:

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate A)

-

(R)-3-aminopiperidine dihydrochloride

-

Potassium Carbonate (K₂CO₃)

-

Isopropanol

-

Water

Procedure:

-

Reaction Setup:

-

In a reaction vessel, suspend Intermediate A and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

-

Add potassium carbonate (approx. 2.5-3.0 equivalents) to the suspension.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for several hours.

-

Monitor the reaction progress by HPLC until consumption of the starting material is complete.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts (e.g., KCl, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove the isopropanol.

-

The crude Alogliptin may precipitate from the remaining aqueous solution or can be extracted with a suitable organic solvent.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Alogliptin.

-

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a test compound against the DPP-4 enzyme.

Objective: To measure the percent inhibition and calculate the IC₅₀ value of a test compound against human recombinant DPP-4.

Assay Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which is detected at Ex/Em = 360/460 nm. An inhibitor will reduce the rate of AMC release.[7]

Materials:

-

Black, clear-bottom 96-well microplate

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Gly-Pro-AMC substrate

-

Test compound (e.g., Alogliptin) dissolved in DMSO

-

DPP-4 Inhibitor (for control, e.g., Sitagliptin)

-

Fluorescence microplate reader

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1-2 µL of each dilution to the appropriate wells of the 96-well plate.

-

Include wells for a positive control (known inhibitor), a negative control (DMSO vehicle, 100% activity), and a blank (no enzyme).

-

-

Enzyme Addition:

-

Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold DPP-4 Assay Buffer.

-

Add 25 µL of the diluted enzyme solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

-

Mix the plate gently and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a solution of the Gly-Pro-AMC substrate in DPP-4 Assay Buffer.

-

Add 50 µL of the substrate solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode, taking readings every 1-2 minutes for 30 minutes.[8]

-

-

Data Analysis:

-

Determine the reaction rate (slope of fluorescence vs. time) for each well.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound and its deprotected derivative, (R)-3-aminopiperidine, are indispensable chiral building blocks in medicinal chemistry. Their utility is powerfully demonstrated in the synthesis of DPP-4 inhibitors, where the specific stereochemistry of the 3-aminopiperidine moiety is essential for achieving high potency and selectivity. The case of Alogliptin highlights how the incorporation of this scaffold contributes to a favorable pharmacological and pharmacokinetic profile. The protocols and data presented in this guide underscore the importance of this chemical entity and provide a valuable resource for chemists and pharmacologists engaged in the design and development of novel therapeutics.

References

- 1. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

The Versatile Scaffold: (S)-benzyl 3-aminopiperidine-1-carboxylate in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

(S)-benzyl 3-aminopiperidine-1-carboxylate has emerged as a critical chiral building block in medicinal chemistry, offering a versatile and stereochemically defined scaffold for the synthesis of a new generation of therapeutics. Its rigid piperidine core, coupled with a strategically protected amine, provides an ideal starting point for creating compounds that can precisely interact with biological targets. This technical guide delves into the applications of this valuable intermediate, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and its broader potential in the discovery of novel agents for Central Nervous System (CNS) disorders.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 876461-55-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [2] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | Not specified, though related compounds are yellow viscous liquids or white crystals. | |

| Storage | 2-8°C | [2] |

Core Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The 3-aminopiperidine moiety is a key pharmacophore in several marketed DPP-4 inhibitors.[3] These "gliptins" have revolutionized the management of type 2 diabetes by preventing the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. This compound serves as a crucial precursor to the chiral (R)-3-aminopiperidine core found in these drugs.

Prominent DPP-4 Inhibitors Derived from the 3-Aminopiperidine Scaffold

| Drug | DPP-4 IC₅₀ | Notes |

| Alogliptin | 7 nM | A potent and highly selective DPP-4 inhibitor. |

| Trelagliptin | 4 nM | A once-weekly DPP-4 inhibitor with high potency and selectivity.[4][5][6] |

| Linagliptin | ~1 nM | A highly potent DPP-4 inhibitor with a xanthine-based structure.[7][8] |

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates this signaling cascade.

Caption: DPP-4 Inhibition Signaling Pathway.

Expanding Horizons: Central Nervous System (CNS) Applications

The rigid piperidine scaffold is a privileged structure in CNS drug discovery, known to impart favorable properties such as metabolic stability and the ability to cross the blood-brain barrier. Derivatives of 3-aminopiperidine are being explored for their potential to modulate key neurotransmitter systems.

While specific drugs derived directly from this compound for CNS targets are not as prominently documented in the public domain as DPP-4 inhibitors, the broader class of aminopiperidine derivatives has shown significant promise. For instance, related structures like 4-benzylpiperidine carboxamides have been investigated as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

Quantitative Data for a Related Piperidine Scaffold

The following table presents IC₅₀ values for a series of 4-benzylpiperidine carboxamides, illustrating the potential of the piperidine core in modulating monoamine transporters. It is important to note that this is a different, yet structurally related, scaffold.

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| 8k | 1.8 | 3.5 | 28.1 |

| 7j | 5.2 | 1.9 | >10000 |

Data from a study on 4-benzylpiperidine carboxamides.

Furthermore, derivatives of 3-hydroxypiperidine, a closely related analog, have been synthesized and evaluated as potent ligands for dopamine D4 and sigma 1 receptors, with reported Ki values in the nanomolar range.[9][10] This highlights the adaptability of the substituted piperidine scaffold for various CNS targets.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery research. Below are representative procedures for the synthesis of a DPP-4 inhibitor using a 3-aminopiperidine intermediate and an in vitro assay to determine DPP-4 inhibitory activity.

Synthesis of a DPP-4 Inhibitor Intermediate

The following diagram outlines a general workflow for the synthesis of a DPP-4 inhibitor, starting from the deprotection of this compound to yield the key (R)-3-aminopiperidine intermediate, followed by coupling with a heterocyclic core.

Caption: General Synthetic Workflow for a DPP-4 Inhibitor.

Representative Protocol for the Synthesis of Alogliptin:

This protocol is a generalized representation based on published synthetic routes.[2][11]

-

Preparation of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile:

-

To a stirred solution of 6-chloro-3-methyluracil in a suitable solvent such as DMF, add a base like potassium carbonate.

-

Add 2-(bromomethyl)benzonitrile to the mixture.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor for completion using TLC or HPLC.

-

Upon completion, the product is isolated by precipitation in water, followed by filtration and drying.

-

-

Synthesis of Alogliptin:

-

Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride (obtainable from this compound via deprotection) in a mixture of isopropanol and water.[2]

-

Add a base, such as potassium carbonate or sodium carbonate, to the suspension.[2][11]

-

Heat the mixture to reflux and monitor the reaction by HPLC until completion.[2]

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude Alogliptin can be purified by recrystallization or column chromatography.

-

In Vitro DPP-4 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against DPP-4.[1][12][13][14]

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound solution (or positive control/vehicle), and the DPP-4 enzyme solution.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

-

Calculate the rate of reaction (slope of fluorescence versus time).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a cornerstone chiral building block in contemporary drug discovery. Its application in the synthesis of potent and selective DPP-4 inhibitors has had a profound impact on the treatment of type 2 diabetes. Furthermore, the inherent drug-like properties of the aminopiperidine scaffold continue to make it an attractive starting point for the development of novel therapeutics targeting the central nervous system. The synthetic versatility and established biological relevance of this compound ensure its continued importance in the quest for new and improved medicines.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trelagliptin | Proteasome | DPP-4 | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Linagliptin—A Novel Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. CN104672210A - Preparation method of alogliptin and alogliptin benzoate - Google Patents [patents.google.com]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. oatext.com [oatext.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

The Piperidine Scaffold: A Cornerstone of Modern Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals